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Introduction
Avelumab is a human IgG1 monoclonal antibody that targets programmed death-ligand 1 (PD-

L1).[1] By blocking the interaction of PD-L1 with its receptors PD-1 and B7.1, avelumab

removes the suppression of T-cell activity, leading to T-cell-mediated antitumor immune

responses.[2] Uniquely, avelumab's native Fc region can mediate antibody-dependent cell-

mediated cytotoxicity (ADCC), potentially engaging both adaptive and innate immune

mechanisms to combat cancer cells.[1][2] This document provides detailed application notes

and protocols for monitoring tumor response to avelumab, focusing on key biomarkers and

methodologies.

I. Biomarker-Based Monitoring
A. PD-L1 Immunohistochemistry (IHC)
Programmed death-ligand 1 (PD-L1) expression on tumor cells is a key biomarker for patient

selection and response monitoring for immune checkpoint inhibitors like avelumab.[1]
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Clinical
Trial

Cancer
Type

PD-L1
Cutoff

Objective
Response
Rate (ORR)
- PD-L1+

Objective
Response
Rate (ORR)
- PD-L1-

Reference

JAVELIN

Solid Tumor

Metastatic

Urothelial

Carcinoma

≥5% 50.0% 4.3% [3]

AURA

Muscle-

Invasive

Bladder

Cancer

CPS ≥10

Correlated

with pCR in

overall

population

No significant

correlation in

subgroups

pCR: Pathological Complete Response; CPS: Combined Positive Score

This protocol is a general guideline and may require optimization for specific antibodies and

tissues.

1. Deparaffinization and Rehydration:

Bake slides at 55-60°C for 20 minutes.
Immerse slides in xylene (or a xylene substitute like Histoclear II) for 2 changes of 5-10
minutes each.
Immerse slides in 100% ethanol for 2 changes of 5 minutes each.
Immerse slides in 95% ethanol for 5 minutes.
Immerse slides in 80% ethanol for 5 minutes.
Immerse slides in 70% ethanol for 5 minutes.
Rinse with deionized water for 5 minutes.[4][5]

2. Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer
(10mM, pH 6.0) or Tris-EDTA buffer (pH 9.0).[4][5]
Heat the buffer with the slides to 95-100°C in a water bath or pressure cooker for 20-30
minutes.[5]
Allow slides to cool to room temperature for at least 20 minutes.[4]
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3. Staining:

Wash slides with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
Block endogenous peroxidase activity with 0.3% H2O2 in methanol for 10-15 minutes.
Wash slides with wash buffer.
Block non-specific binding with a blocking serum (e.g., 10% normal serum from the species
of the secondary antibody) for 30-60 minutes.
Incubate with the primary anti-PD-L1 antibody at the optimized dilution overnight at 4°C or
for 1-2 hours at room temperature.
Wash slides with wash buffer.
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
Wash slides with wash buffer.
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.[5]
Wash slides with wash buffer.

4. Visualization and Counterstaining:

Incubate with a chromogen substrate solution (e.g., DAB) until the desired stain intensity
develops.[5]
Wash slides with deionized water.
Counterstain with hematoxylin for 30-90 seconds.[5]
Wash with water.
"Blue" the hematoxylin in a bluing agent or tap water.

5. Dehydration and Mounting:

Dehydrate slides through graded ethanols (70%, 80%, 95%, 100%) and xylene (or
substitute).[5]
Mount with a permanent mounting medium.

B. Multiplex Immunofluorescence (mIF)
Multiplex immunofluorescence allows for the simultaneous detection of multiple markers within

the tumor microenvironment, providing a more comprehensive understanding of the immune

response.

This protocol is based on tyramide signal amplification (TSA) and can be performed manually

or on an automated stainer.[6]
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1. Deparaffinization and Rehydration:

Follow the same procedure as for IHC.

2. Antigen Retrieval:

Perform HIER as described for IHC. This step is repeated before each primary antibody
incubation.

3. Staining Cycle (repeated for each marker):

Blocking: Block endogenous peroxidase and non-specific binding.
Primary Antibody: Incubate with the first primary antibody.
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody.
Tyramide Signal Amplification: Incubate with a tyramide-conjugated fluorophore. The HRP
catalyzes the deposition of the fluorophore near the epitope.
Antibody Stripping: Perform another round of HIER to remove the primary and secondary
antibodies while the fluorophore remains covalently bound.

4. Final Steps:

After the last staining cycle, counterstain with DAPI.
Mount with a compatible mounting medium.

5. Imaging and Analysis:

Scan slides using a multispectral imaging system.
Use image analysis software to unmix the fluorescent signals and quantify the expression
and spatial distribution of each marker.

C. Liquid Biopsy: Circulating Tumor DNA (ctDNA)
Circulating tumor DNA (ctDNA) analysis is a non-invasive method to monitor tumor dynamics

and treatment response.[7] A reduction in ctDNA levels can be an early indicator of response to

immunotherapy.[7]
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Clinical Trial Cancer Type ctDNA Finding
Association
with Outcome

Reference

ICONIC

Esophago-

gastric

Adenocarcinoma

Post-operative

ctDNA positivity

Associated with

worse

recurrence-free

and overall

survival

[8]

Case Report

Metastatic

Merkel Cell

Carcinoma

Rapid reduction

in ctDNA tumor

fraction after 2

cycles of

avelumab

Mirrored

radiological

response

[9]

1. Blood Collection and Plasma Preparation:

Collect whole blood in EDTA tubes.
Process blood within 4-6 hours of collection to minimize contamination from white blood cell
lysis.[10]
Perform a two-step centrifugation to obtain cell-free plasma:
First centrifugation: 800-1,600 x g for 10 minutes at 4°C.
Second centrifugation: 14,000-16,000 x g for 10 minutes at 4°C.[10]
Carefully collect the plasma supernatant, avoiding the buffy coat.
Store plasma at -80°C until DNA extraction.

2. ctDNA Extraction:

Use a commercial kit specifically designed for cell-free DNA extraction from plasma (e.g.,
QIAamp Circulating Nucleic Acid Kit).
Follow the manufacturer's instructions for extraction and purification.

3. ctDNA Quantification and Analysis:

Quantify the extracted ctDNA using a sensitive method like droplet digital PCR (ddPCR) or
next-generation sequencing (NGS).
ddPCR: Design assays to detect specific tumor-associated mutations.
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NGS: Perform targeted sequencing of a panel of cancer-related genes or whole-
exome/genome sequencing.
Analyze the variant allele frequency (VAF) of detected mutations at baseline and subsequent
time points to monitor changes in ctDNA levels.

II. Imaging-Based Monitoring
Radiological assessment is the standard for monitoring tumor response. For immunotherapies

like avelumab, conventional criteria (RECIST 1.1) may not fully capture the patterns of

response, leading to the development of immune-related response criteria (irRC, irRECIST,

iRECIST).[11][12][13][14]

Clinical Trial Cancer Type
ORR (RECIST
1.1)

Note Reference

JAVELIN Solid

Tumor

Metastatic

Urothelial

Carcinoma

18.2% [3]

JAVELIN Merkel

200

Metastatic

Merkel Cell

Carcinoma

31.8% [2]

JAVELIN Bladder

100

Advanced

Urothelial

Carcinoma

Avelumab + BSC

showed longer

OS and PFS vs

BSC alone

[15]

AURA

Muscle-Invasive

Bladder Cancer

(Cisplatin-

ineligible)

32% (Avelumab

alone)
[16]

ORR: Objective Response Rate; OS: Overall Survival; PFS: Progression-Free Survival; BSC:

Best Supportive Care

RECIST 1.1: Defines response based on changes in the sum of diameters of target lesions.

Complete Response (CR): Disappearance of all target lesions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.researchgate.net/publication/358920530_Comparison_of_tumor_assessments_using_RECIST_11_and_irRECIST_and_association_with_overall_survival
https://radiopaedia.org/articles/response-evaluation-criteria-in-solid-tumours
https://recist.eortc.org/irecist/
https://recist.eortc.org/recist/wp-content/uploads/sites/4/2017/03/Manuscript_IRECIST_Lancet-Oncology_Seymour-et-al_revision_FINAL_clean_nov25.pdf
https://www.asco.org/abstracts-presentations/ABSTRACT164169
https://pmc.ncbi.nlm.nih.gov/articles/PMC5834034/
https://pubmed.ncbi.nlm.nih.gov/37071838/
https://jitc.bmj.com/content/13/5/e012045
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target

lesions or the appearance of new lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.[12]

iRECIST: Modifies RECIST 1.1 to account for pseudoprogression.

Allows for treatment beyond initial RECIST 1.1-defined progression if the patient is

clinically stable.

Introduces the concept of "unconfirmed progressive disease" (iUPD), which requires

confirmation on a subsequent scan to be declared "confirmed progressive disease"

(iCPD).[14]
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Avelumab's Dual Mechanism of Action
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Caption: Avelumab's dual mechanism of action.
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Circulating Tumor DNA (ctDNA) Monitoring Workflow
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Caption: Workflow for ctDNA analysis.
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Logical Relationship of Biomarker Response

Avelumab Treatment Initiated

High PD-L1 Expression

Predictive of
Positive Response

Decrease in ctDNA Levels

Indicates
Early Response

Radiological Response
(iRECIST)

Indicates
Tumor Shrinkage

Favorable Clinical Outcome

Click to download full resolution via product page

Caption: Biomarker response and clinical outcome.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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